



Technical Support Center: (S)-Fluoxetine Hydrochloride In Vivo Studies

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Compound of Interest		
Compound Name:	(S)-fluoxetine hydrochloride	
Cat. No.:	B029446	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of **(S)-fluoxetine hydrochloride** in in vivo studies.

Frequently Asked Questions (FAQs) Q1: What is the recommended dosage of (S)-fluoxetine hydrochloride for in vivo studies in rodents?

The optimal dosage of **(S)-fluoxetine hydrochloride** can vary depending on the animal model, strain, sex, and the specific behavioral or physiological endpoint being measured. However, based on published literature, a general range can be recommended. Chronic administration is often necessary to observe therapeutic effects, mimicking the delayed onset of action in humans.[1][2]

Table 1: Recommended Dosage Ranges for (S)-Fluoxetine in Rodent Models



Animal Model	Dosage Range (mg/kg/day)	Administration Route	Typical Treatment Duration	Reference
Mouse	5 - 25 mg/kg/day	Oral (gavage, drinking water), IP, SC	14 - 28 days	[1]
Rat	3 - 10 mg/kg/day	Oral (gavage, cookie), IP, SC, Osmotic minipump	14 - 21 days	[2][3]

- IP: Intraperitoneal; SC: Subcutaneous.
- It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: What are the common routes of administration for (S)-fluoxetine hydrochloride in animal studies?

The choice of administration route can impact the pharmacokinetic profile of (S)-fluoxetine and its active metabolite, norfluoxetine.[4][5]

Table 2: Comparison of Administration Routes for (S)-Fluoxetine

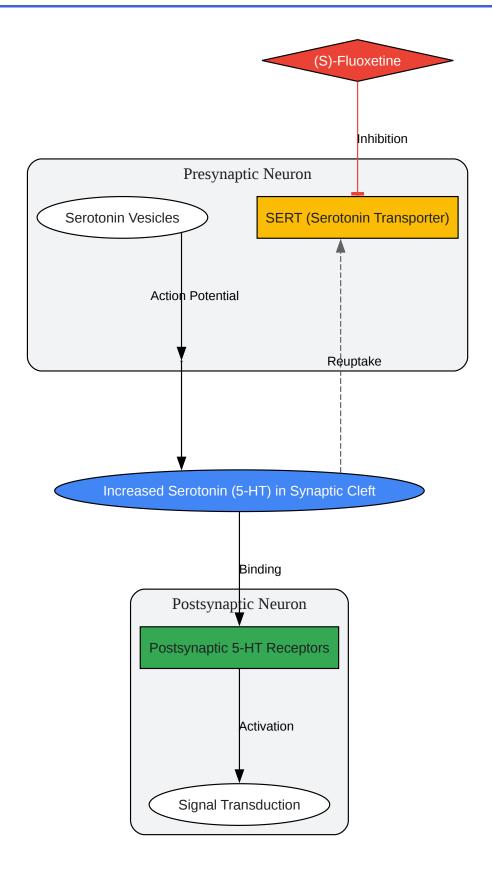


Administration Route	Advantages	Disadvantages
Oral Gavage (p.o.)	Precise dosage administration.	Can induce stress, potential for esophageal injury.
Drinking Water	Non-invasive, reduces handling stress.	Inaccurate dosing due to variations in water intake; potential for drug degradation.
Intraperitoneal (i.p.)	Rapid absorption, bypasses first-pass metabolism.	Can be stressful, risk of injection into abdominal organs.
Subcutaneous (s.c.)	Slower, more sustained absorption compared to i.p.	Can cause local irritation.
Osmotic Minipumps	Continuous and consistent drug delivery, reduces handling stress.	Surgical implantation required, higher cost.

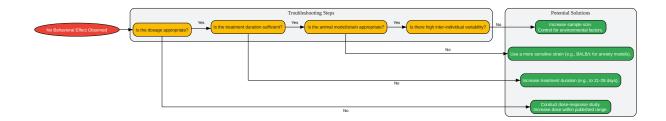
Q3: What is the primary mechanism of action of (S)-fluoxetine?

(S)-fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[6][7][8] Its primary mechanism of action involves blocking the serotonin transporter (SERT) on the presynaptic neuron.[6][7] This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[6] Emerging research suggests that chronic fluoxetine treatment may also exert its effects by modulating neuroplasticity, such as promoting adult hippocampal neurogenesis and influencing BDNF signaling.[9][10]

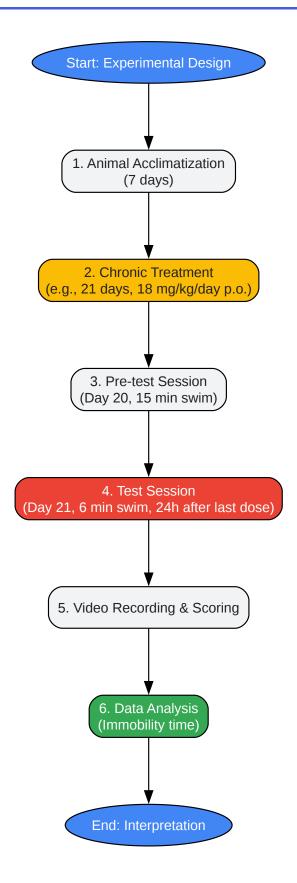












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